N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine
CAS No.:
Cat. No.: VC14629559
Molecular Formula: C26H31N3
Molecular Weight: 385.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C26H31N3 |
|---|---|
| Molecular Weight | 385.5 g/mol |
| IUPAC Name | N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine |
| Standard InChI | InChI=1S/C26H31N3/c1-3-9-23(10-4-1)14-20-29(21-24-11-5-2-6-12-24)26-15-18-28(19-16-26)22-25-13-7-8-17-27-25/h1-13,17,26H,14-16,18-22H2 |
| Standard InChI Key | HMXUCYYHIRYOIA-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCC1N(CCC2=CC=CC=C2)CC3=CC=CC=C3)CC4=CC=CC=N4 |
Introduction
Chemical Structure and Physicochemical Properties
Stereochemical Considerations
Piperidine derivatives often exhibit chair conformations, with substituents adopting equatorial or axial positions. Quantum mechanical modeling would clarify the preferred conformation, but empirical data remain limited. The pyridinylmethyl group likely adopts an equatorial orientation to minimize steric hindrance .
Synthetic Pathways and Optimization
Reductive Amination
A primary route involves reductive amination of piperidin-4-amine precursors. For example:
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Intermediate formation: Reacting 4-aminopiperidine with benzaldehyde and phenethylamine under acidic conditions yields a Schiff base.
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Reduction: Sodium triacetoxyborohydride (STAB) selectively reduces the imine to a secondary amine .
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Quaternization: Introducing the pyridinylmethyl group via alkylation with 2-(chloromethyl)pyridine .
Key Reaction
Catalytic Hydrogenation
An alternative method employs hydrogen gas and palladium catalysts to reduce nitro intermediates:
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Nitro precursor synthesis: Nitration of a benzyl-protected piperidine derivative.
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Hydrogenation: Pt/C-mediated reduction converts nitro groups to amines .
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Functionalization: Subsequent alkylation introduces the pyridinylmethyl group.
Biological Activity and Mechanism
Receptor Binding Profiling
Structural analogs exhibit affinity for:
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Serotonin receptors (5-HT₃): Implicated in emesis and anxiety .
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Chemokine CCR2 receptors: Involved in inflammatory diseases like atherosclerosis .
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Sigma receptors: Modulators of ion channels and neurotransmitter systems .
While direct binding data for N-benzyl-N-(2-phenylethyl)-1-(pyridin-2-ylmethyl)piperidin-4-amine are scarce, its tertiary amine structure suggests interactions with G protein-coupled receptors (GPCRs) through hydrogen bonding and cation-π interactions .
Therapeutic Applications and Research Directions
Neurological Disorders
Piperidine derivatives are explored for:
Inflammatory Conditions
CCR2 antagonism could mitigate inflammation in rheumatoid arthritis and multiple sclerosis . The phenethyl group’s lipophilicity may improve blood-brain barrier penetration for neuroinflammatory targets.
Structural Analogs and Comparative Analysis
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